molecular formula C20H31N3O4S B2667471 Ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 446280-91-7

Ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2667471
CAS RN: 446280-91-7
M. Wt: 409.55
InChI Key: UDOFZVKWAMECQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Aminoethylpiperazine (AEP) is a derivative of piperazine. This ethyleneamine contains three nitrogen atoms; one primary, one secondary and one tertiary .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of AEP includes a piperazine ring with an ethyleneamine side chain . The piperazine ring contains two nitrogen atoms, and the ethyleneamine side chain contains one nitrogen atom .


Chemical Reactions Analysis

AEP is used as an epoxy resin curing agent. When used as an epoxy resin curing agent, it is usually used in conjunction with other amines as an accelerator as it only has 3 amine hydrogens for cross-linking .


Physical And Chemical Properties Analysis

AEP is a colourless to yellowish liquid. It has a density of 0.984 g/cm³ at 20 °C, a melting point of -19 °C, and a boiling point of 222 °C . It is miscible in water .

Scientific Research Applications

Chemical Reactivity and Derivative Formation

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a precursor in synthesizing various derivatives with potential biological activities. The compound's chemical reactivity has been explored in the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases, showcasing its versatility in organic synthesis and potential for antimicrobial and anti-inflammatory applications (Narayana et al., 2006).

Synthesis of Piperazine Derivatives

The reaction of related compounds with secondary amines, including piperazine, leads to the formation of N,N'-disubstituted piperazine derivatives, indicating the potential for creating a wide range of bioactive compounds through substitution reactions (Vasileva et al., 2018).

Antimicrobial Activity Studies

Synthesis of pyridine derivatives incorporating 2-hydroxyethyl piperazine has been conducted to assess their antimicrobial efficacy. These studies contribute to the understanding of structure-activity relationships and the development of new antimicrobial agents (Patel et al., 2011).

Exploring Vasodilation Properties

Research into the synthesis of 3-pyridinecarboxylates of potential vasodilation properties involves the use of secondary amines such as piperidine or morpholine, highlighting the compound's relevance in cardiovascular research and its potential for developing vasodilatory medications (Girgis et al., 2008).

Safety and Hazards

AEP is a corrosive organic liquid and can cause second or third-degree burns. It can also cause pulmonary edema as a result of inhalation .

properties

IUPAC Name

ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-3-27-20(26)18-15-5-4-14(2)12-16(15)28-19(18)21-17(25)13-23-8-6-22(7-9-23)10-11-24/h14,24H,3-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOFZVKWAMECQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.